Clodinafop-Propargyl Clodinafop-Propargyl Clodinafop-propargyl is a carboxylic ester resulting from the formal condensation of the carboxy group of clodinafop with the hydroxy group of prop-2-yn-1-ol. It is widely used as a herbicide for the control of annual grass weeds in cereal crops. It has a role as an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor, a herbicide and an agrochemical. It is a carboxylic ester, an aromatic ether, an organochlorine compound, an organofluorine compound, a member of pyridines and a propyzamide. It is functionally related to a prop-2-yn-1-ol and a clodinafop.
Clodinafop-propargyl is used as a herbicide for weed control in wheat.
Brand Name: Vulcanchem
CAS No.: 105512-06-9
VCID: VC21132387
InChI: InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1
SMILES: CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F
Molecular Formula: C17H13ClFNO4
Molecular Weight: 349.7 g/mol

Clodinafop-Propargyl

CAS No.: 105512-06-9

Cat. No.: VC21132387

Molecular Formula: C17H13ClFNO4

Molecular Weight: 349.7 g/mol

* For research use only. Not for human or veterinary use.

Clodinafop-Propargyl - 105512-06-9

Specification

Description Clodinafop-propargyl is a carboxylic ester resulting from the formal condensation of the carboxy group of clodinafop with the hydroxy group of prop-2-yn-1-ol. It is widely used as a herbicide for the control of annual grass weeds in cereal crops. It has a role as an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor, a herbicide and an agrochemical. It is a carboxylic ester, an aromatic ether, an organochlorine compound, an organofluorine compound, a member of pyridines and a propyzamide. It is functionally related to a prop-2-yn-1-ol and a clodinafop.
Clodinafop-propargyl is used as a herbicide for weed control in wheat.
CAS No. 105512-06-9
Molecular Formula C17H13ClFNO4
Molecular Weight 349.7 g/mol
IUPAC Name prop-2-ynyl (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate
Standard InChI InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1
Standard InChI Key JBDHZKLJNAIJNC-LLVKDONJSA-N
Isomeric SMILES C[C@H](C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F
SMILES CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F
Canonical SMILES CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F
Colorform Colorless crystals
Crystalline solid
Cream powde
Melting Point 59.5 °C
MP: 48.2-57.1 °C /Technical/

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